(S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester (S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester
Brand Name: Vulcanchem
CAS No.: 921609-32-7
VCID: VC3241479
InChI: InChI=1S/C14H18F3NO3/c1-13(2,3)21-12(19)11(18)8-9-4-6-10(7-5-9)20-14(15,16)17/h4-7,11H,8,18H2,1-3H3/t11-/m0/s1
SMILES: CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)OC(F)(F)F)N
Molecular Formula: C14H18F3NO3
Molecular Weight: 305.29 g/mol

(S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester

CAS No.: 921609-32-7

Cat. No.: VC3241479

Molecular Formula: C14H18F3NO3

Molecular Weight: 305.29 g/mol

* For research use only. Not for human or veterinary use.

(S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester - 921609-32-7

Specification

CAS No. 921609-32-7
Molecular Formula C14H18F3NO3
Molecular Weight 305.29 g/mol
IUPAC Name tert-butyl (2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoate
Standard InChI InChI=1S/C14H18F3NO3/c1-13(2,3)21-12(19)11(18)8-9-4-6-10(7-5-9)20-14(15,16)17/h4-7,11H,8,18H2,1-3H3/t11-/m0/s1
Standard InChI Key NSQCPDZVTYYOAN-NSHDSACASA-N
Isomeric SMILES CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)OC(F)(F)F)N
SMILES CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)OC(F)(F)F)N
Canonical SMILES CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)OC(F)(F)F)N

Introduction

Chemical Identity and Structure

Basic Information

The compound (S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester is a modified amino acid with several key identifying characteristics:

ParameterInformation
CAS Registry Number921609-32-7
MDL NumberMFCD07368806
Molecular FormulaC₁₄H₁₈F₃NO₃
Molecular Weight305.28 g/mol
StereochemistryS-configuration at the α-carbon

The compound features a trifluoromethoxy (OCF₃) group substituted at the para position of the phenylalanine aromatic ring, with the carboxylic acid function protected as a tert-butyl ester .

Structural Characteristics

The compound has several distinctive structural elements:

  • The chiral center at the α-carbon position with (S)-configuration

  • A trifluoromethoxy (OCF₃) group at the para position of the phenyl ring

  • A tert-butyl ester protecting group on the carboxylic acid function

  • A free amino group at the α-position (unless otherwise derivatized)

This arrangement results in a modified amino acid with unique chemical and physical properties that distinguish it from natural amino acids.

Physical and Chemical Properties

Physical Properties

While specific physical property data for (S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester is limited in the available literature, we can note the following specifications based on commercial sources:

PropertySpecification
Purity≥98% (HPLC)
Moisture Content≤0.5%
AppearanceNot specified, likely a crystalline solid
Production ScaleAvailable up to hundreds of kilograms

The trifluoromethoxy group likely confers increased lipophilicity compared to unmodified phenylalanine, which may affect solubility and partition coefficients .

Applications and Uses

Role in Organic Synthesis

The primary application of (S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester is as an intermediate in organic synthesis . The combination of:

  • A defined stereocenter

  • A protected carboxylic acid

  • A potentially reactive amino group

  • A trifluoromethoxy-substituted aromatic ring

makes this compound valuable for constructing more complex molecules through selective transformations.

Comparison with Related Compounds

Relationship to Other Fluorinated Phenylalanine Derivatives

Several related fluorinated phenylalanine derivatives provide context for understanding the unique properties of (S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester:

CompoundCAS NumberMolecular FormulaMolecular WeightKey Difference
(S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester921609-32-7C₁₄H₁₈F₃NO₃305.28OCF₃ group at para position
(S)-4-(Trifluoromethyl)phenylalanine tert-butyl ester1241681-43-5C₁₄H₁₈F₃NO₂289.29CF₃ group at para position
(R)-4-(Trifluoromethyl)phenylalanine t-butyl ester1052168-10-1C₁₄H₁₈F₃NO₂289.29R-configuration and CF₃ group
4-(Trifluoromethyl)-D-phenylalanine114872-99-0C₁₀H₁₀F₃NO₂233.19D-configuration, CF₃ group, free acid
4-(Trifluoromethyl)-L-phenylalanine114926-38-4C₁₀H₁₀F₃NO₂233.19L-configuration, CF₃ group, free acid

The OCF₃ group in (S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester differs significantly from the CF₃ group in related compounds. The oxygen linker alters electronic distribution, bond angles, and molecular interactions, potentially affecting both chemical reactivity and biological properties .

Stereochemical Considerations

The (S)-configuration at the α-carbon is critical for the compound's identity and potential applications. This stereochemistry corresponds to the L-configuration in the traditional amino acid nomenclature, matching the configuration of naturally occurring amino acids.

In contrast, compounds with (R)-configuration (D-amino acids) display different chemical and biological properties. For instance, the search results mention both (R) and (S) isomers of 4-(trifluoromethoxyl)phenylalanine t-butyl ester, indicating both stereoisomers are of research interest .

Analytical Characterization

Quality Control Parameters

Commercial sources specify several key parameters for quality control of (S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester:

ParameterSpecificationAnalytical Method
Purity≥98%High Performance Liquid Chromatography (HPLC)
Moisture Content≤0.5%Karl Fischer titration or equivalent
IdentityMatches reference standardSpectroscopic methods (likely NMR, MS)

These specifications ensure the compound's suitability for use in research and synthetic applications .

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